molecular formula C19H14 B14624246 1-(1H-Inden-3-yl)naphthalene CAS No. 57803-93-7

1-(1H-Inden-3-yl)naphthalene

Cat. No.: B14624246
CAS No.: 57803-93-7
M. Wt: 242.3 g/mol
InChI Key: HXFBWURKBSHKGH-UHFFFAOYSA-N
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Description

1-(1H-Inden-3-yl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene core fused with a 1H-indenyl group at the 3-position. These analogs feature a methylidene bridge between the indenyl and naphthalene moieties, with substituents influencing steric and electronic behavior. The compound’s relevance may lie in materials science or medicinal chemistry, given the biological activity of indenyl-naphthalene hybrids (e.g., cannabinoid receptor associations in ).

Properties

CAS No.

57803-93-7

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-(3H-inden-1-yl)naphthalene

InChI

InChI=1S/C19H14/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-11,13H,12H2

InChI Key

HXFBWURKBSHKGH-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Inden-3-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Inden-3-yl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Scientific Research Applications

1-(1H-Inden-3-yl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Inden-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Diversity in Naphthalene Derivatives

Key structural analogs and their properties are summarized below:

Compound Molecular Formula Molecular Weight Key Substituent Synthesis Yield (if reported) Reference
1-(1H-Inden-3-yl)naphthalene (hypothetical) C₁₉H₁₄ 242.32 Indenyl group N/A -
1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene C₂₅H₂₄ 324.47 Pentyl-methylidene-indenyl N/A
1-(Dimethylsilyl)naphthalene C₁₂H₁₄Si 186.32 Dimethylsilyl group 88% (column chromatography)
1-Chloro-3-methylnaphthalene C₁₁H₉Cl 176.64 Chloro and methyl groups N/A
1-[3-(Naphthalen-1-yl)phenyl]naphthalene C₂₆H₁₈ 330.42 Phenyl bridge N/A
  • Synthetic Methods: 1-(Dimethylsilyl)naphthalene is synthesized via tert-butyllithium-mediated coupling of 1-bromonaphthalene with Me₂HSiCl, followed by silica gel chromatography. This method highlights the utility of organometallic reagents in functionalizing naphthalene.

Physical and Chemical Property Comparisons

Molecular Geometry and Stability

  • 1-[3-(Naphthalen-1-yl)phenyl]naphthalene () exhibits a nearly planar structure with mixed cis/trans configurations, stabilized by π-π stacking interactions. Similar planarization is expected in 1-(1H-Inden-3-yl)naphthalene due to conjugated π-systems.
  • 1-(Dimethylsilyl)naphthalene adopts a non-planar geometry, with the silyl group introducing steric bulk and altering electronic properties (e.g., NMR δ 0.49 ppm for Si–CH₃).

Stability and Reactivity

  • Chlorinated derivatives like 1-Chloro-3-methylnaphthalene () show enhanced electrophilicity at the chloro position, enabling nucleophilic substitution.
  • Indenyl-naphthalene hybrids () may exhibit photochemical reactivity due to extended conjugation, analogous to PAHs like anthracene.

Toxicological and Environmental Considerations

Toxicity Profiles of Naphthalene Derivatives

Compound Inhalation LOAEL (ppm) Target System Reference
Naphthalene 30 (mouse, hematological) Respiratory
1-Methylnaphthalene 100 (rat, systemic) Hepatic
2-Methylnaphthalene 30 (mouse) Hematological
  • Key Findings :
    • Methylnaphthalenes exhibit lower acute toxicity than naphthalene but pose chronic risks (e.g., hepatic damage).
    • Indenyl-substituted derivatives may have unique toxicokinetics due to increased lipophilicity and metabolic pathways.

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